N-(2-cyanophenyl)thiophene-2-carboxamide
Description
N-(2-cyanophenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a 2-cyanophenyl substituent attached to the thiophene-2-carboxamide scaffold. Thiophene carboxamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antimycobacterial effects, driven by substituent-dependent interactions with biological targets .
Properties
IUPAC Name |
N-(2-cyanophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c13-8-9-4-1-2-5-10(9)14-12(15)11-6-3-7-16-11/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHGCGQZVXLOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341594 | |
| Record name | N-(2-cyanophenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84197-49-9 | |
| Record name | N-(2-cyanophenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)thiophene-2-carboxamide typically involves the reaction of 2-aminobenzonitrile with thiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated thiophenes, thiophene derivatives with various functional groups
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of thiophene-2-carboxamide derivatives, including N-(2-cyanophenyl)thiophene-2-carboxamide. These compounds have been engineered to combat antibiotic resistance, particularly against Gram-negative bacteria such as Escherichia coli and Klebsiella spp..
Case Study: Nitrothiophene Carboxamides
A study reported the synthesis of nitrothiophene carboxamide derivatives that exhibited potent antibacterial activity. These compounds were designed to be prodrugs, activated by bacterial nitroreductases, effectively targeting multidrug-resistant strains. The results indicated significant efficacy in mouse infection models, showcasing their potential as new therapeutic agents against resistant bacterial infections .
Data Table: Antibacterial Activity of Thiophene Derivatives
| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Index (%) |
|---|---|---|---|
| 7b | 86.9% | 83.3% | 82.6 |
| 3b | 78.3% | 70.8% | 64.0 |
| Ampicillin | 25% | 23% | - |
Anticancer Applications
This compound derivatives have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Biomimetic Anticancer Agents
Research has demonstrated that certain thiophene-2-carboxamide derivatives mimic the action of Combretastatin A-4 (CA-4), a known anticancer drug. Compounds such as 2b and 2e displayed significant cytotoxicity against Hep3B liver cancer cells, with IC50 values of 5.46 µM and 12.58 µM respectively. The compounds were found to disrupt microtubule dynamics, similar to CA-4, thus inhibiting cancer cell proliferation .
Data Table: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2b | Hep3B | 5.46 |
| 2e | Hep3B | 12.58 |
Mechanistic Insights and Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between this compound derivatives and target proteins involved in bacterial resistance and cancer progression.
Case Study: Molecular Docking Analysis
In a recent study, molecular docking was employed to evaluate binding affinities of thiophene derivatives with various proteins, revealing strong interactions with targets critical for antibacterial and anticancer activities. The analysis indicated that these compounds could effectively inhibit the target enzymes, leading to their biological activity .
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, cyano) enhance antibacterial and antimycobacterial activities by improving target binding .
- Dihedral angles between aromatic rings influence molecular conformation and intermolecular interactions, affecting biological potency .
- Purity and yield vary significantly with substituents; fluorinated derivatives often exhibit higher purity (>99%) compared to nitro-substituted analogs (42–99%) .
Crystallography :
- SHELX programs are widely used for structural refinement. For instance, N-(2-Nitrophenyl)thiophene-2-carboxamide crystallizes in a monoclinic system with weak C–H⋯O/S interactions stabilizing the lattice .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Trends :
- Nitro and cyano groups reduce solubility in aqueous media but enhance thermal stability (e.g., melting points >300°C) .
- Hydrogen bonding and π-π interactions dominate crystal packing, influencing bioavailability .
Biological Activity
N-(2-cyanophenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound belongs to a class of thiophene derivatives, characterized by the presence of a thiophene ring, a carboxamide functional group, and a cyano substituent. The structural features contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds in this class may inhibit various enzymes or receptors, leading to therapeutic effects in different biological systems. For instance, studies have shown that thiophene derivatives can interfere with cancer cell proliferation by disrupting microtubule dynamics akin to known anticancer agents like Combretastatin A-4 (CA-4) .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of thiophene carboxamide derivatives:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines. For example, it has been reported to significantly decrease the viability of Caco-2 colorectal adenocarcinoma cells, while showing less effect on A549 lung adenocarcinoma cells .
- Mechanistic Insights : The compound's mechanism involves binding to tubulin and disrupting the formation of microtubules, which is critical for cell division. This action leads to cell cycle arrest in the G2/M phase, thereby inhibiting tumor growth .
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | Caco-2 | 39.8 | Significant viability reduction |
| N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 7.66 | Strong anticancer activity |
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects:
- Broad-Spectrum Activity : Compounds similar to this compound have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, nitro-thiophene carboxamides demonstrate potent antibacterial activity by targeting bacterial nitroreductases .
Antioxidant Properties
Recent studies have also highlighted the antioxidant potential of thiophene derivatives:
- Radical Scavenging Activity : this compound exhibits significant inhibition of free radicals in various assays, indicating its potential as an antioxidant agent. The compound's ability to scavenge reactive oxygen species contributes to its therapeutic profile .
Case Studies and Research Findings
- Anticancer Efficacy : A study investigated the anticancer activity of several thiophene derivatives against Hep3B liver cancer cells, revealing IC50 values as low as 5.46 µM for certain compounds, suggesting strong potential for further development .
- Antimicrobial Mechanisms : Research into nitro-thiophene carboxamides has elucidated their mode of action through activation by bacterial enzymes, enhancing their effectiveness against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-cyanophenyl)thiophene-2-carboxamide derivatives?
- Methodology :
-
Reaction Design : Use nucleophilic substitution or condensation reactions. For example, react thiophene-2-carbonyl chloride with substituted anilines (e.g., 2-cyanoaniline) in dry dichloromethane (DCM) under inert conditions .
-
Catalysts : Employ triethylamine (TEA) or DMAP as catalysts to enhance acylation efficiency .
-
Purification : Utilize reverse-phase HPLC or recrystallization (e.g., methanol) to isolate pure products. Monitor reaction progress via TLC .
-
Yield Optimization : Adjust stoichiometric ratios (1:1.1 molar ratio of acid chloride to amine) and reaction time (4–6 hours under reflux) .
- Data Table :
| Reagent Combination | Solvent | Catalyst | Purification Method | Yield Range |
|---|---|---|---|---|
| Thiophene-2-carbonyl chloride + 2-cyanoaniline | Dry DCM | TEA | Column Chromatography | 65–75% |
| Pre-activated ester + substituted amine | THF | DMAP | Recrystallization | 70–85% |
Q. Which spectroscopic and analytical techniques are critical for characterizing thiophene-2-carboxamide derivatives?
- Methodology :
-
Structural Confirmation :
-
IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, CN stretch at ~2220 cm⁻¹) .
-
NMR (¹H/¹³C) : Assign chemical shifts for aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~165 ppm) .
-
Mass Spectrometry : Use HRMS to confirm molecular ions (e.g., [M+H]⁺) with <5 ppm error .
-
X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O/N interactions) using SHELXL .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure determination?
- Methodology :
- Phase Annealing : Implement SHELXD/SHELXE for experimental phasing, especially with twinned or low-resolution data. Use simulated annealing to refine disordered regions .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for Rint discrepancies .
- Case Study : In N-(pyridin-2-ylmethyl)thiophene-2-carboxamide, hydrogen-bonded dimers (R2(10) motif) were resolved by iterative refinement of displacement parameters .
Q. What strategies elucidate structure-activity relationships (SAR) in thiophene-2-carboxamide analogs?
- Methodology :
-
Bioisosteric Replacement : Substitute the cyanophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .
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In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities toward targets like TrkB receptors .
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Biological Assays : Test analogs against bacterial strains (e.g., S. aureus) to correlate substituent effects (e.g., chloro vs. methyl) with MIC values .
- Data Table :
| Analog Structure | Substituent (R) | MIC (µg/mL) | Target Receptor | Binding Affinity (Ki, nM) |
|---|---|---|---|---|
| R = CN | 2-Cyanophenyl | 12.5 | TrkB | 8.2 ± 0.3 |
| R = NO2 | 2-Nitrophenyl | 6.3 | UT-II | 5.1 ± 0.5 |
Q. How do environmental conditions impact the stability of thiophene-2-carboxamide derivatives?
- Methodology :
- Accelerated Stability Studies : Expose compounds to heat (40–60°C), humidity (75% RH), and UV light for 4 weeks. Monitor degradation via HPLC .
- Incompatibility Testing : Avoid strong oxidizers (e.g., HNO3) and bases (e.g., NaOH), which hydrolyze the carboxamide bond .
- Decomposition Products : Identify SOx and CO by GC-MS under pyrolytic conditions .
Key Recommendations
- Synthetic Challenges : Optimize protecting groups for the cyanophenyl moiety to prevent side reactions (e.g., nitrile hydrolysis) .
- Data Reproducibility : Validate crystallographic models with multiple software (e.g., Olex2 vs. SHELXTL) to minimize bias .
- Ethical Compliance : Adhere to institutional guidelines for handling cyanide-containing intermediates (e.g., waste disposal in labeled containers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
